

A Technical Guide to the Nuclear Properties and Applications of Gold-199

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gold-199

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Gold-199 (^{199}Au) is a radionuclide of significant interest to researchers, scientists, and drug development professionals due to its favorable nuclear properties for applications in nuclear medicine, particularly in the burgeoning field of theranostics.^[1] Its emissions are suitable for both diagnostic imaging and therapeutic applications, making it a valuable tool in the development of novel radiopharmaceuticals.^[2] This guide provides an in-depth overview of the core nuclear properties of ^{199}Au , detailed experimental protocols for its production and use, and visualizations of key processes.

Core Nuclear Properties of Gold-199

The utility of ^{199}Au in biomedical research is fundamentally derived from its decay characteristics. It has a half-life of 3.139 days, which is long enough to allow for production, chemical processing, radiolabeling, and distribution for preclinical studies.^{[3][4]} It decays via beta-minus (β^-) emission to stable Mercury-199 (^{199}Hg).^{[5][6]}

Decay Characteristics

The decay of ^{199}Au involves the emission of beta particles and characteristic gamma rays, which are crucial for its dual diagnostic and therapeutic potential.

Property	Value
Half-Life	3.139 ± 0.007 days[5]
Decay Mode	100% Beta-minus (β^-)[5][6]
Daughter Nuclide	199Hg (stable)[5][6]
Spin and Parity	3/2+[5]
Mass Excess	-29.095035 MeV[7]
Total Decay Energy	0.4523 MeV[5]

A summary of the primary nuclear properties of **Gold-199**.

Emitted Radiations

The beta particles emitted by 199Au are suitable for therapy, while its gamma emissions are useful for imaging techniques like Single Photon Emission Computed Tomography (SPECT).[8]
[9]

Beta Emissions

Maximum Energy ($E_{\beta\text{max}}$)	Average Energy ($E_{\beta\text{avg}}$)	Probability
452.018 keV[6][10]	~142 keV	100%

Beta emission data for the decay of **Gold-199**.

Principal Gamma Emissions

Energy	Intensity per 100 Decays
158.379 keV	40.7%[11]
208.206 keV	8.72%[11]
49.827 keV	0.011%[11]

The most prominent gamma-ray energies and intensities associated with **Gold-199** decay.

Experimental Protocols

The production of ^{199}Au for research and medical applications is typically achieved through nuclear reactions in either a nuclear reactor or a cyclotron. Subsequently, it can be used to radiolabel various molecules or nanoparticles.

Production of No-Carrier-Added (NCA) Gold-199

No-carrier-added ^{199}Au is highly desirable as it offers high specific activity, which is critical for targeted radiopharmaceutical applications. The most common production route involves the neutron irradiation of enriched Platinum-198 (^{198}Pt).[\[3\]](#)[\[9\]](#)

Methodology: Reactor Production via $^{198}\text{Pt}(n,\gamma)^{199}\text{Pt} \rightarrow ^{199}\text{Au}$

- Target Preparation: A target is prepared using highly enriched ^{198}Pt .
- Neutron Irradiation: The platinum target is irradiated in a nuclear reactor with a high thermal neutron flux. This induces the $^{198}\text{Pt}(n,\gamma)^{199}\text{Pt}$ reaction.
- Decay of ^{199}Pt : The resulting ^{199}Pt is radioactive with a short half-life (30.8 minutes) and decays via beta emission to ^{199}Au .
- Chemical Separation: After a sufficient decay period for the ^{199}Pt , the irradiated target is dissolved, typically in an acid solution like HCl.[\[3\]](#)
- Purification: **Gold-199** is then chemically separated from the remaining platinum target material and any other impurities.[\[3\]](#) This process yields a no-carrier-added ^{199}Au solution.

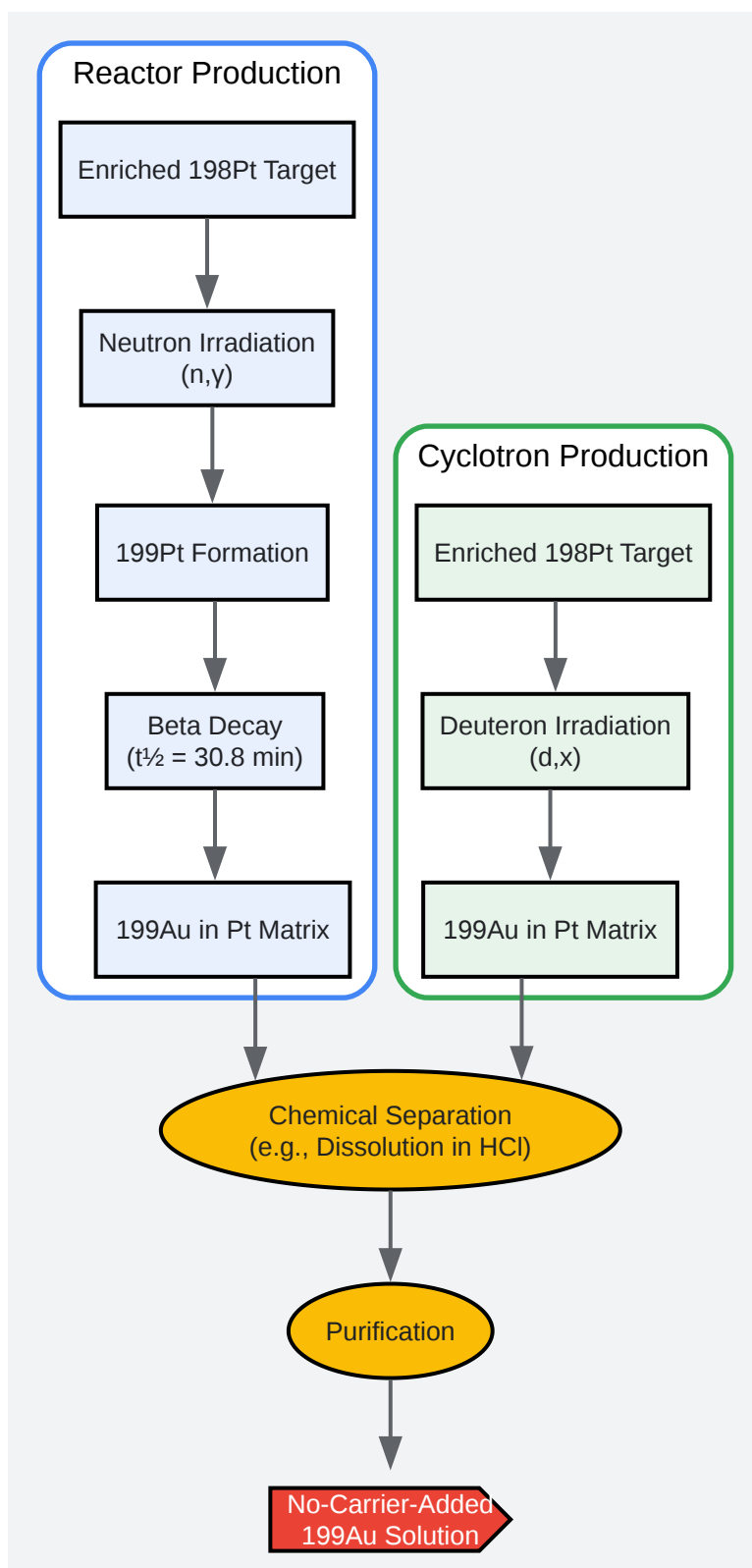
Another method involves using a cyclotron.[\[4\]](#)[\[12\]](#)

Methodology: Cyclotron Production via $\text{natPt}(d,x)^{199}\text{Au}$

- Target Preparation: A target of natural platinum (natPt) or enriched ^{198}Pt is prepared.
- Deuteron Irradiation: The target is irradiated with a deuteron beam in a cyclotron.[\[12\]](#) A low deuteron energy (<15 MeV) is suggested for optimal production using an enriched ^{198}Pt

target.[\[4\]](#)[\[12\]](#)

- Chemical Separation: Following irradiation, the ^{199}Au is chemically separated from the platinum target material to produce a no-carrier-added product.[\[4\]](#)



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Production workflow for No-Carrier-Added **Gold-199**.

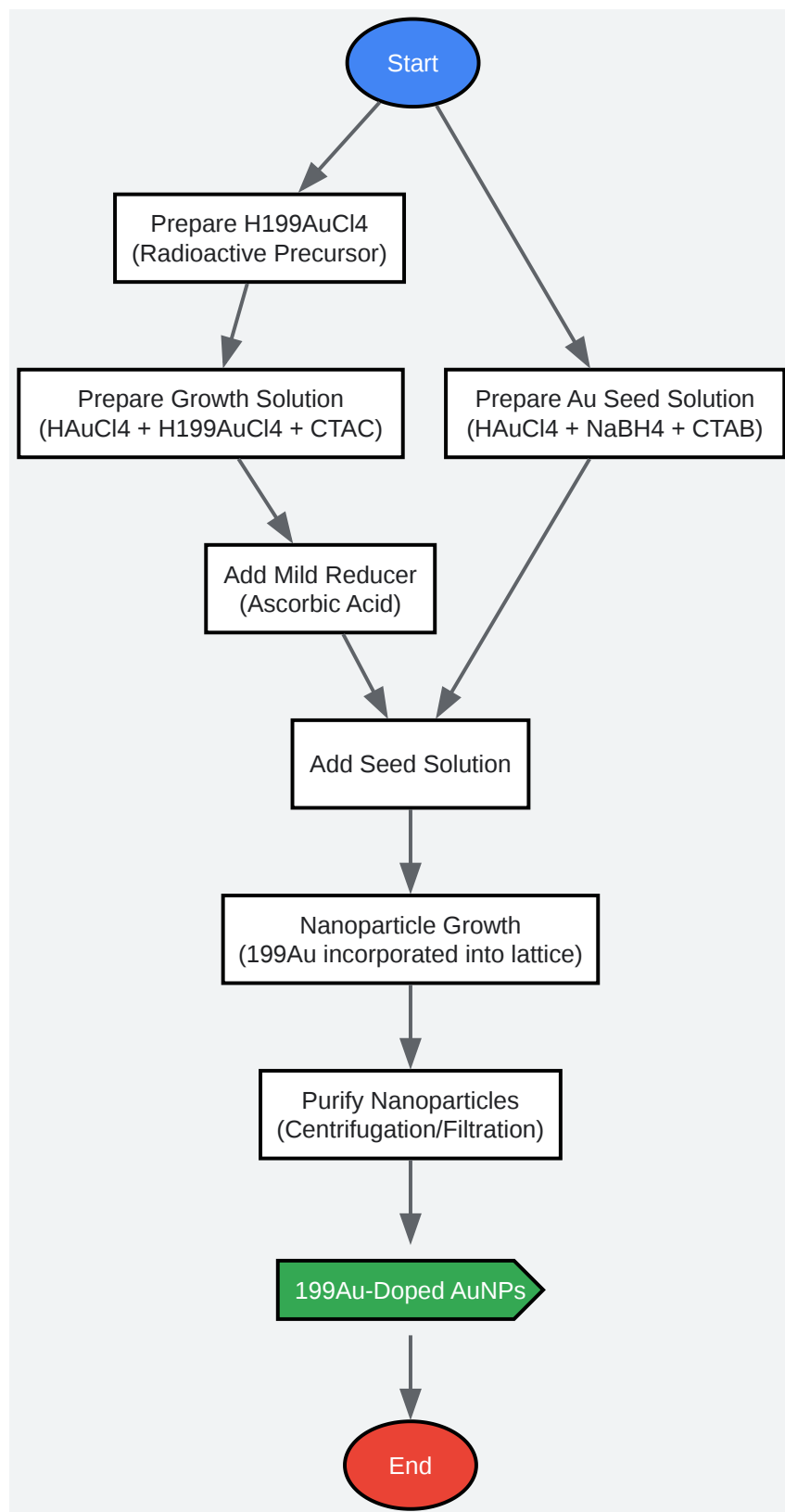
Radiolabeling of Gold Nanoparticles (AuNPs)

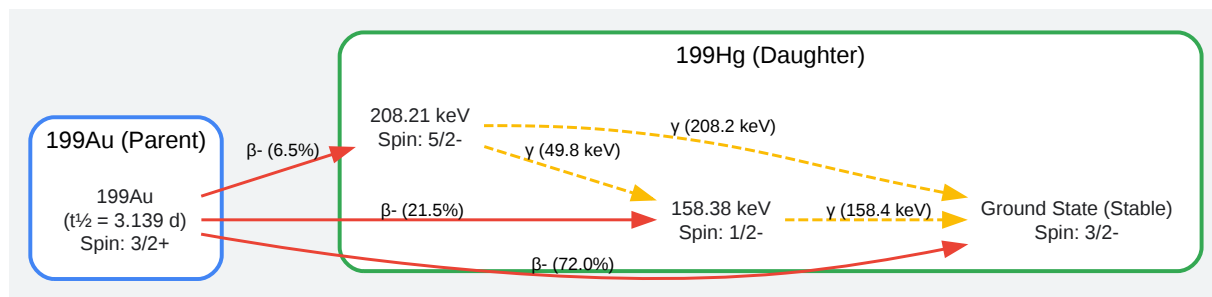
A significant application of ^{199}Au is in the synthesis of intrinsically radiolabeled gold nanoparticles, where the radioisotope is incorporated directly into the nanoparticle's crystal lattice.^{[9][13]} This method ensures high stability of the radiolabel in vivo.^[9]

Methodology: Seed-Mediated Synthesis of ^{199}Au -Doped AuNPs

This protocol is adapted from a method for synthesizing ^{199}Au -doped AuNPs for SPECT imaging.^[9]

- **Preparation of $\text{H}^{199}\text{AuCl}_4$:** The no-carrier-added ^{199}Au is converted to the chloroauric acid precursor, $\text{H}^{199}\text{AuCl}_4$.
- **Seed Solution Preparation:** A seed solution containing small gold clusters is prepared by reducing non-radioactive HAuCl_4 with a strong reducing agent like sodium borohydride (NaBH_4) in the presence of a surfactant such as cetyltrimethylammonium bromide (CTAB).^[9]
- **Growth Solution Preparation:** A growth solution is made by mixing a surfactant (e.g., CTAC), non-radioactive HAuCl_4 , and a specific activity of the radioactive $\text{H}^{199}\text{AuCl}_4$ precursor.^[9]
- **Particle Growth:** A mild reducing agent, such as ascorbic acid (AA), is added to the growth solution, followed by the addition of the seed solution.^[9] The seeds act as nucleation sites, and gold atoms (both stable ^{197}Au and radioactive ^{199}Au) deposit onto their surface, causing the nanoparticles to grow to the desired size.^[9]
- **Purification:** The resulting ^{199}Au -doped AuNPs are purified from excess reagents by methods such as centrifugation or ultrafiltration.^[9]





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- To cite this document: BenchChem. [A Technical Guide to the Nuclear Properties and Applications of Gold-199]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1202353#nuclear-properties-of-gold-199-for-research]

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